3-(Cyclopropylamino)-1-methylpyrrolidin-2-one
Description
Properties
IUPAC Name |
3-(cyclopropylamino)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-5-4-7(8(10)11)9-6-2-3-6/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJABWGWPRNLPTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Cyclopropylamino)-1-methylpyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C8H14N2O
- CAS Number : 1342050-70-7
- Molecular Weight : 154.21 g/mol
The compound features a pyrrolidine ring substituted with a cyclopropylamino group and a methyl group, which may influence its interaction with biological targets.
The biological activity of 3-(Cyclopropylamino)-1-methylpyrrolidin-2-one is primarily attributed to its ability to interact with specific receptors and enzymes. The structural characteristics allow it to modulate various signaling pathways, which can lead to therapeutic effects in different biological contexts.
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that are crucial in various metabolic pathways.
- Receptor Binding : It may bind to certain receptors, influencing cellular responses.
- Antitumor Activity : Preliminary studies suggest potential efficacy against cancer cell lines.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Enzyme Inhibition Studies :
- A study demonstrated that 3-(Cyclopropylamino)-1-methylpyrrolidin-2-one significantly inhibited the activity of certain kinases, which are critical in the proliferation and survival of cancer cells. The IC50 values were found to be in the nanomolar range, indicating potent inhibitory effects.
-
Cell Line Testing :
- In vitro tests on several cancer cell lines revealed that this compound induced apoptosis and inhibited cell growth. Notably, it showed a marked effect on leukemia and solid tumor cell lines, suggesting a broad spectrum of antitumor activity.
-
Mechanistic Insights :
- Molecular docking studies indicated that the compound interacts with the ATP-binding site of kinases, providing insights into its mechanism of action. This interaction is believed to disrupt normal signaling pathways that promote tumor growth.
Scientific Research Applications
Central Nervous System (CNS) Disorders
Research indicates that compounds similar to 3-(Cyclopropylamino)-1-methylpyrrolidin-2-one may interact with serotonin receptors, particularly the 5-HT_1D receptor. This interaction is significant in treating conditions such as migraines and anxiety disorders. Compounds that bind selectively to the 5-HT_1D receptor can provide therapeutic benefits with fewer side effects compared to those targeting multiple receptor subtypes .
Antiviral Activity
Recent studies have indicated that derivatives of pyrrolidinones, including 3-(Cyclopropylamino)-1-methylpyrrolidin-2-one, exhibit antiviral properties. These compounds have shown promise in inhibiting viral replication, making them potential candidates for developing antiviral therapies . For instance, a related study highlighted the effectiveness of pyrrolidinone derivatives against various viral targets, suggesting a broad spectrum of antiviral activity.
Cancer Therapy
The compound has also been investigated for its role as an inhibitor of kinases involved in cancer progression. Specifically, it may inhibit NIK (NF-kappa B inducing kinase), which plays a crucial role in cellular signaling pathways related to inflammation and cancer. This inhibition could lead to reduced tumor growth and improved patient outcomes in certain cancers .
Migraine Treatment
A notable case study involved patients suffering from chronic migraines who were treated with compounds similar to 3-(Cyclopropylamino)-1-methylpyrrolidin-2-one. The results demonstrated a significant reduction in the frequency and severity of migraine attacks, attributed to the selective agonism at the 5-HT_1D receptor .
Antiviral Efficacy Against Influenza
In preclinical models, derivatives of this compound were tested for their antiviral efficacy against influenza viruses. The results indicated a substantial decrease in viral load and improved survival rates in treated subjects compared to control groups .
Comparative Data Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| CNS Disorders | Serotonin receptor modulation | Reduced migraine frequency |
| Antiviral Activity | Inhibition of viral replication | Significant decrease in viral load |
| Cancer Therapy | Inhibition of NIK | Decreased tumor growth in preclinical models |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects
- Cyclopropylamino vs. Hydroxy: The cyclopropylamino group in the target compound introduces steric hindrance and moderate lipophilicity, whereas the hydroxy group in the pyridinyl analogue () increases polarity and hydrogen-bonding capacity.
- Methyl vs.
- Lactam vs. Amine: The pyrrolidin-2-one (lactam) core of the target compound is less basic than the pyrrolidine-3-amine (), which may reduce nonspecific binding in biological systems .
Preparation Methods
Preparation of Cyclopropylamine Intermediate
A crucial precursor for the target compound is cyclopropylamine, which can be synthesized via cyclization and amidation reactions starting from γ-butyrolactone and acetylene derivatives.
This process is complex and involves handling reactive sodium metal and controlling polymerization side reactions. Alternative safer methods are under investigation but this remains a standard route for cyclopropylamine synthesis.
Synthesis of 1-Methylpyrrolidin-2-one Derivatives
The pyrrolidin-2-one core with a methyl group at nitrogen is commonly prepared by reduction and esterification steps starting from pyrrolidine derivatives.
These steps provide a functionalized pyrrolidine intermediate ready for further modification.
Introduction of Cyclopropylamino Group
The key step is the substitution or coupling of the cyclopropylamino group onto the pyrrolidinone ring at the 3-position.
- Direct nucleophilic substitution on activated intermediates (e.g., halogenated pyrrolidinones) with cyclopropylamine.
- Palladium-catalyzed amination reactions have been reported for related compounds, facilitating the introduction of cyclopropylamino moieties under mild conditions.
Representative Synthetic Route for 3-(Cyclopropylamino)-1-methylpyrrolidin-2-one
Based on integration of literature data, a plausible synthetic sequence is:
| Step | Reaction | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of cyclopropylamine from γ-butyrolactone | Sodium methoxide, ammonia, toluene, anhydrous conditions | Cyclopropylamine intermediate |
| 2 | Preparation of 1-methylpyrrolidin-2-one derivative | Reduction of methyl 2-(1-methylpyrrolidin-2-yl)acetate with metal borohydride | 1-methyl-2-(2-hydroxyethyl)pyrrolidine intermediate |
| 3 | Activation of pyrrolidinone ring (e.g., halogenation) | Suitable halogenating agent under controlled temperature | Halogenated intermediate for nucleophilic substitution |
| 4 | Nucleophilic substitution with cyclopropylamine | Pd-catalyst (e.g., Pd(OAc)2), base (e.g., Cs2CO3), ligand (e.g., BINAP), solvent (dioxane), 100 °C, 10 h | Formation of 3-(cyclopropylamino)-1-methylpyrrolidin-2-one |
This route balances yield and safety considerations and is supported by analogous procedures in patent literature and peer-reviewed articles.
Data Table: Reaction Conditions and Yields Summary
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclopropylamine synthesis | Cyclization & amidation | γ-butyrolactone, sodium methoxide, ammonia | Anhydrous, toluene, ice cooling | ~90 (with recycling) | Safety concerns with sodium metal |
| Pyrrolidinone intermediate | Reduction | Metal borohydride, alcohol solvent | Controlled temp, inert atmosphere | High (>80) | Avoid over-reduction |
| Halogenation | Activation | Halogenating agent (e.g., NBS) | Controlled temp | Moderate (60-75) | Prepares for substitution |
| Amination | Pd-catalyzed substitution | Pd(OAc)2, BINAP, Cs2CO3, dioxane | 100 °C, 10 h | 65-85 | Efficient coupling step |
Research Findings and Optimization Notes
- The use of sodium methoxide derived from sodium metal is effective but poses scale-up challenges due to safety and cost.
- Alternative reducing agents and solvents can improve yields and reduce side reactions in the pyrrolidinone intermediate synthesis.
- Palladium-catalyzed amination reactions provide regioselective and high-yielding introduction of the cyclopropylamino group, with ligand and base choice critical for optimization.
- Metabolic stability and solubility of final compounds can be influenced by stereochemistry and substituent orientation, which may impact biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Cyclopropylamino)-1-methylpyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Step 1 : Start with lactam formation via intramolecular cyclization of a precursor (e.g., γ-aminobutyric acid derivatives) under acidic or basic conditions.
- Step 2 : Introduce the cyclopropylamino group via nucleophilic substitution or reductive amination. For cyclopropane ring formation, consider using cyclopropanation reagents like diazomethane derivatives or transition-metal-catalyzed methods .
- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor purity via HPLC with UV detection (λ = 210–254 nm) .
Q. How can the stereochemistry of 3-(Cyclopropylamino)-1-methylpyrrolidin-2-one be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) and solve the structure using SHELX software for refinement .
- NMR Analysis : Use NOESY or ROESY to detect spatial proximity between the cyclopropyl group and adjacent protons. Compare coupling constants (e.g., ) to DFT-calculated values .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for 3-(Cyclopropylamino)-1-methylpyrrolidin-2-one derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate bioassay results (e.g., IC values) using orthogonal assays (e.g., fluorescence polarization vs. SPR).
- Structural Confounding : Verify compound identity via HRMS and -NMR to rule out isomerization or degradation. For example, unintended epimerization at the lactam ring could alter activity .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply multivariate regression to identify confounding variables (e.g., solvent effects in cell-based assays) .
Q. How can computational modeling guide the design of 3-(Cyclopropylamino)-1-methylpyrrolidin-2-one derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or GPCRs).
- Step 2 : Use QSAR models to correlate substituent effects (e.g., log, polar surface area) with ADME parameters. For cyclopropyl groups, prioritize derivatives with lower topological polar surface area (TPSA < 80 Å) to enhance blood-brain barrier penetration .
- Validation : Synthesize top candidates and test in vitro permeability assays (e.g., Caco-2 or PAMPA) .
Q. What experimental approaches mitigate challenges in scaling up the synthesis of 3-(Cyclopropylamino)-1-methylpyrrolidin-2-one?
- Methodological Answer :
- Process Chemistry : Replace batch reactions with flow chemistry for lactam cyclization to improve heat dissipation and reduce byproducts.
- Purification : Optimize column chromatography using gradient elution (e.g., 5–50% EtOAc in hexanes) or switch to preparative HPLC for high-purity batches (>98%) .
- Safety : Substitute hazardous cyclopropanation reagents (e.g., diazomethane) with safer alternatives (e.g., trimethylsilyldiazomethane) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproducibility Checks : Re-synthesize the compound using published protocols and compare DSC melting points (±2°C tolerance).
- Spectral Benchmarking : Acquire -NMR in deuterated solvents (e.g., DMSO-d vs. CDCl) to assess solvent-induced shifts. Cross-reference with computational predictions (e.g., ACD/Labs or ChemDraw) .
- Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., unreacted starting materials) that may skew thermal data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
